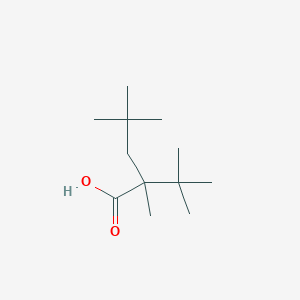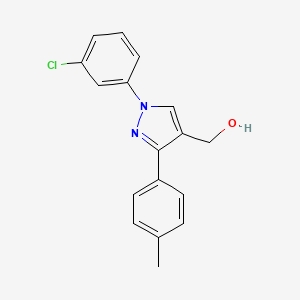![molecular formula C19H20Cl3N3O3S B12005772 N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)
N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, trichloro, phenyl, and thioureido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol derivative.
Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.
Coupling with thiourea: The phenylthiourea moiety can be introduced through a reaction with phenyl isothiocyanate.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.
Substitution: The phenylthiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Quinones, chlorinated derivatives.
Reduction products: Dichloro or monochloro derivatives.
Substitution products: Various substituted phenylthiourea derivatives.
科学的研究の応用
Chemistry
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigated for its interactions with biological macromolecules.
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug development: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE derivatives: Compounds with slight modifications to the functional groups.
Phenylthiourea derivatives: Compounds with similar thioureido groups but different substituents.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXY-PH)-N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
特性
分子式 |
C19H20Cl3N3O3S |
|---|---|
分子量 |
476.8 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-27-14-9-8-12(10-15(14)28-2)11-16(26)24-17(19(20,21)22)25-18(29)23-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,24,26)(H2,23,25,29) |
InChIキー |
KCIVRAFGNOISPA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)


![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)








